A Tale of Two Molecules: A Comparative Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid and 3-(2,3-Dichlorophenyl)propionic Acid
A Tale of Two Molecules: A Comparative Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid and 3-(2,3-Dichlorophenyl)propionic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, subtle molecular modifications can precipitate profound changes in chemical reactivity, physical properties, and biological activity. This guide provides a detailed comparative analysis of two structurally related compounds: 3-(2,3-Dichlorophenyl)propiolic acid and 3-(2,3-Dichlorophenyl)propionic acid. The core difference lies in the three-carbon chain linking the dichlorophenyl ring to the carboxylic acid: an unsaturated, rigid alkyne (propiolic acid) versus a saturated, flexible alkane (propionic acid). We will dissect the implications of this distinction, examining their physicochemical properties, synthetic pathways, reactivity, and potential pharmacological relevance. This document serves as a technical resource for professionals engaged in drug design, chemical synthesis, and molecular property optimization.
Introduction
The arylpropionic acid scaffold is a cornerstone in pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] These molecules typically feature a flexible ethyl "propionic" linker. The introduction of a triple bond to create a "propiolic" acid analogue transforms this linker into a rigid, linear rod. This structural constraint has significant consequences for how the molecule interacts with its environment, from its crystallization behavior to its fit within a biological receptor. This guide explores these consequences through the specific lens of the 2,3-dichlorophenyl substituted analogues, providing a framework for understanding how the shift from an sp³-hybridized to an sp-hybridized carbon linker alters a molecule's fundamental character.
Section 1: Comparative Physicochemical Properties
The initial point of divergence between these two molecules is their fundamental structure, which in turn dictates their physical and chemical properties. The presence of the alkyne group in the propiolic acid introduces rigidity and alters the electronic character compared to the flexible alkyl chain of the propionic acid.
The triple bond in 3-(2,3-Dichlorophenyl)propiolic acid creates a linear and rigid conformation of the C≡C-COOH group. In contrast, the single bonds in the propyl chain of 3-(2,3-Dichlorophenyl)propionic acid allow for free rotation, resulting in a flexible molecule that can adopt numerous conformations. This has direct implications for crystal packing, solubility, and receptor binding affinity.
| Property | 3-(2,3-Dichlorophenyl)propiolic Acid | 3-(2,3-Dichlorophenyl)propionic Acid | Justification for Difference |
| Molecular Formula | C₉H₄Cl₂O₂[3] | C₉H₈Cl₂O₂[4] | Propionic acid has four additional hydrogen atoms due to the saturation of the triple bond. |
| Molecular Weight | 215.03 g/mol [3] | 219.06 g/mol [4] | The additional hydrogen atoms increase the mass. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[3] | 37.3 Ų | The TPSA is dominated by the carboxylic acid group, which is common to both molecules. |
| Predicted LogP | 2.43[3] | ~3.18[5] | The saturated alkyl chain in the propionic acid is more hydrophobic than the alkyne, leading to a higher predicted partition coefficient. |
| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The sp-hybridized carbons of the alkyne are more electronegative than sp³ carbons, providing a stronger inductive electron-withdrawing effect that stabilizes the carboxylate anion.[6][7] |
| Molecular Geometry | Rigid, Linear Propargyl Group | Flexible Alkyl Chain | The triple bond enforces a 180° bond angle, while the single bonds in the propionic acid allow for tetrahedral geometry and free rotation. |
Section 2: Synthesis and Reactivity
The synthetic relationship between these two compounds is straightforward, with the propionic acid being the reduced form of the propiolic acid. However, their individual syntheses and subsequent chemical reactivity are distinct.
Synthesis Pathways
The most direct route to 3-(2,3-Dichlorophenyl)propionic acid is via the catalytic hydrogenation of either 3-(2,3-Dichlorophenyl)propiolic acid or the corresponding cinnamic acid derivative. This reaction effectively saturates the carbon-carbon multiple bonds.
Experimental Protocol: Hydrogenation of Propiolic to Propionic Acid
This protocol outlines a standard procedure for the reduction of the alkyne to the alkane.
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Vessel Preparation: To a 250 mL hydrogenation flask, add 3-(2,3-Dichlorophenyl)propiolic acid (2.15 g, 10 mmol).
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Solvent and Catalyst Addition: Add 100 mL of ethanol and 10% Palladium on Carbon (Pd/C) (100 mg, ~0.5 mol%).
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Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(2,3-Dichlorophenyl)propionic acid, which can be further purified by recrystallization.[8]
Comparative Reactivity
The chemical reactivity of the two molecules is dominated by the nature of the three-carbon linker.
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3-(2,3-Dichlorophenyl)propiolic Acid: The alkyne's electron-rich pi-bonds make it susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation).[9] It can also undergo nucleophilic addition and is a key substrate for cycloaddition reactions . The triple bond can be cleaved under strong oxidizing conditions, such as ozonolysis, to yield carboxylic acids.[10][11]
-
3-(2,3-Dichlorophenyl)propionic Acid: The saturated alkyl chain is chemically robust and relatively inert.[6][12] Its reactivity is largely confined to free-radical substitution under harsh conditions (e.g., UV light and halogens), which is typically not a selective transformation. The primary reactive site is the carboxylic acid group itself.
Section 3: Spectroscopic Analysis
The structural differences are readily apparent in standard analytical spectra.
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¹H NMR: The propionic acid will show two distinct aliphatic signals, likely complex multiplets, for the -CH₂-CH₂- protons. The propiolic acid will lack these signals entirely, showing only aromatic and the acidic carboxylic proton signals.
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¹³C NMR: The propiolic acid will exhibit two characteristic signals for the sp-hybridized alkynyl carbons between ~70-90 ppm. The propionic acid will instead show two sp³-hybridized carbon signals in the aliphatic region (~25-40 ppm).
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Infrared (IR) Spectroscopy: The most telling difference is in the IR spectrum. The propiolic acid will display a sharp, weak-to-medium absorption band around 2100-2260 cm⁻¹ corresponding to the C≡C triple bond stretch. This band will be completely absent in the spectrum of the propionic acid.
Section 4: Biological and Pharmacological Implications
While specific biological data for these exact compounds is limited in public literature, we can extrapolate from known structure-activity relationships (SAR) for related molecules.[13] Arylpropionic acids are a well-established class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[2][14]
The carboxylic acid group is crucial for the activity of many NSAIDs, as it often forms a key ionic interaction with a positively charged residue (e.g., Arginine) in the enzyme's active site.[15][16] The difference in geometry and flexibility between the propiolic and propionic acid linker would profoundly affect how the molecule can position its dichlorophenyl ring within the hydrophobic pocket of the active site.
// Edges for binding edge [style=dashed, arrowhead=vee, color="#5F6368"]; Prop_COOH -> Anchor [label="Ionic Bond"]; Prop_Ring -> Pocket [label="Hydrophobic\nInteraction"]; Pi_COOH -> Anchor [label="Ionic Bond"]; Pi_Ring -> Pocket [label="Potential Mismatch\n(Steric Hindrance)"]; } dot Caption: Rigid vs. flexible ligand binding concept.
The flexible propionic acid can adopt an optimal conformation to maximize binding interactions. The rigid propiolic acid, however, is locked in a linear arrangement. If this geometry is not complementary to the active site, it will result in poor binding affinity or a complete lack of activity. Conversely, if this rigid structure perfectly matches the active site's requirements, it could act as a highly potent and selective inhibitor, as the entropic penalty for binding is lower than for a flexible molecule.
Furthermore, the metabolic fates would likely differ. The robust alkyl chain of the propionic acid is less prone to metabolism, whereas the alkyne group of the propiolic acid could be a target for various enzymatic transformations.
Conclusion
The distinction between 3-(2,3-Dichlorophenyl)propiolic acid and 3-(2,3-Dichlorophenyl)propionic acid is a clear illustration of a fundamental principle in chemistry: the saturation level of a carbon chain profoundly impacts molecular properties. The alkyne-containing propiolic acid is a rigid, more acidic molecule with a rich reactive character centered on its triple bond. The alkane-containing propionic acid is a flexible, less acidic, and more chemically inert analogue. These differences in structure, reactivity, and conformation have significant predictable consequences for their behavior in both chemical and biological systems, providing a critical design consideration for researchers in drug discovery and materials science.
References
-
PubChem. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915. Available from: [Link]
-
Chemistry Stack Exchange. Which is more reactive among alkane, alkene and alkyne?. Available from: [Link]
-
Quora. Why are alkynes considered more reactive than alkenes but less reactive than carbonyl compounds like carboxylic acids and esters of acetic acid?. Available from: [Link]
-
Quora. What is the difference between alkanes, alkenes, alkynes, alcohols and carboxylic acids?. Available from: [Link]
-
ResearchGate. Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage | Request PDF. Available from: [Link]
-
Chemistry Steps. Alkynes to Carboxylic Acids. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. Available from: [Link]
-
Chemsrc. 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3. Available from: [Link]
-
MDPI. Biological Activities of Natural Products III. Available from: [Link]
-
Wikipedia. Propiolic acid. Available from: [Link]
- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
-
PubMed. The propionic acids: a personal perspective. Available from: [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]
-
ResearchGate. a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Available from: [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Available from: [Link]
-
PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Available from: [Link]
Sources
- 1. The propionic acids: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3 | Chemsrc [chemsrc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]
- 9. Propiolic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
